

Technical Guide: 2-Methoxy-3,6-Dichlorobenzaldehyde

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Compound of Interest

Compound Name:	3,6-dichloro-2-methoxybenzaldehyde
CAS No.:	27164-08-5
Cat. No.:	B6238425

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Synonyms, Synthesis, and Application in Agrochemical Development

Chemical Identity & Nomenclature

Precise identification is the first step in any rigorous experimental workflow.[2] While often referred to by its functional description, this compound possesses specific identifiers required for database verification and regulatory compliance.

Core Identifiers

Parameter	Value
Primary Name	3,6-Dichloro-2-methoxybenzaldehyde
Common Synonym	2-Methoxy-3,6-dichlorobenzaldehyde
CAS Registry Number	27164-08-5
Molecular Formula	C ₈ H ₆ Cl ₂ O ₂
Molecular Weight	205.04 g/mol
SMILES	<chem>COC1=C(C=O)C(Cl)=CC=C1Cl</chem>
InChIKey	Computed from structure: [1] [2] [3] VOYUCTPCAWSYTF-UHFFFAOYSA-N

Synonymy & Database Searching

When searching chemical databases (SciFinder, Reaxys, PubChem), use the following hierarchy of terms to ensure exhaustive retrieval:

- IUPAC Name: **3,6-dichloro-2-methoxybenzaldehyde**[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Structural Name: 3,6-dichloro-o-anisaldehyde[\[1\]](#)[\[2\]](#)
- Functional Class: Dicamba aldehyde intermediate[\[2\]](#)



Expert Insight: Do not confuse this compound with 2,6-dichloro-3-methoxybenzaldehyde. The position of the chlorine atoms (3,6 vs 2,[\[2\]](#)[\[6\]](#)) fundamentally alters the electronic properties and downstream reactivity, specifically affecting the oxidation potential required to convert the aldehyde to the carboxylic acid (Dicamba).[\[2\]](#)

Physicochemical Profile

Understanding the physical state and solubility profile is essential for process design, particularly during the extraction and purification phases of synthesis.[2]

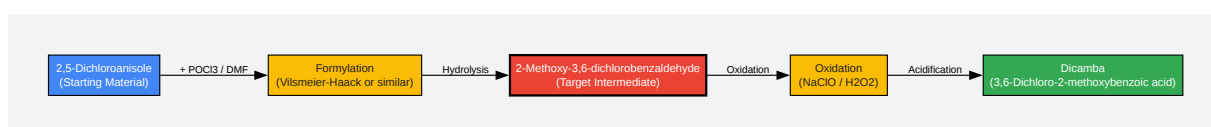
Property	Data / Observation	Implication for Protocol
Physical State	Crystalline solid or oil (Low MP)	May "oil out" during aqueous workups; requires careful temperature control during crystallization.[1][2]
Melting Point	Approx. 70–90 °C (Estimated)*	Based on structural analog 2,6-dichlorobenzaldehyde (MP 70°C).[2]
Solubility	High in Toluene, DCM, EtOAc	Toluene is the preferred solvent for industrial scale-up due to higher flash point.[2]
Reactivity	Air-sensitive (Oxidation)	Store under inert atmosphere (N ₂ /Ar) to prevent spontaneous oxidation to Dicamba acid.[2]

Synthetic Pathways & Production

The primary utility of 2-methoxy-3,6-dichlorobenzaldehyde lies in its role as the direct precursor to Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][2] The synthesis typically proceeds via the formylation of 2,5-dichloroanisole.[2]

Synthesis Workflow (DOT Diagram)

The following flow diagram illustrates the industrial route from the starting material (2,5-dichloroanisole) to the final herbicide active ingredient.[2]



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Figure 1: Synthetic pathway from 2,5-dichloroanisole to Dicamba via the aldehyde intermediate.[1][2]

Detailed Protocol: Formylation & Isolation

Objective: Synthesize 2-methoxy-3,6-dichlorobenzaldehyde from 2,5-dichloroanisole.

- Reagent Setup: In a flame-dried reactor, charge 2,5-dichloroanisole (1.0 eq) dissolved in an inert solvent (e.g., 1,2-dichloroethane or toluene).
- Formylation: Add the formylating agent (e.g., Vilsmeier reagent prepared from POCl_3/DMF) dropwise at 0–5°C to control the exotherm.[2]
 - Mechanism:[1][7][8] Electrophilic aromatic substitution occurs at the position ortho to the methoxy group (position 6 relative to original numbering, becoming position 2 in the aldehyde).[2]
- Hydrolysis: Quench the reaction mixture with ice water to hydrolyze the iminium salt intermediate.
- Phase Separation: Isolate the organic layer.[2] The product (aldehyde) will reside in the organic phase.[2]
- Purification:
 - Crude Isolation:[1] Evaporate solvent to yield the crude aldehyde.[2]
 - Refinement: Recrystallize from hexane/ethyl acetate if a solid, or distill under reduced pressure if an oil.[2]

Applications in Agrochemical Development

While this compound is technically an aldehyde, its value is defined by its downstream conversion.[2]

The "Dicamba" Connection

Dicamba is a synthetic auxin herbicide.[2] The aldehyde described here is the penultimate intermediate.[2]

- **Oxidation Efficiency:** The conversion of the aldehyde to the carboxylic acid (Dicamba) is a high-yield step (>95%).[2] Common oxidants include Sodium Chlorite (NaClO₂) or Hydrogen Peroxide (H₂O₂).[2]
- **Impurity Marker:** In commercial Dicamba samples, trace amounts of unreacted 2-methoxy-3,6-dichlorobenzaldehyde can serve as a process fingerprint, indicating the specific synthetic route used.[1][2]

Drug Discovery Potential

Beyond herbicides, the 2-methoxy-3,6-dichlorophenyl moiety is a "privileged scaffold" in medicinal chemistry.[1][2]

- **Pharmacophore:** The steric bulk of the two chlorine atoms combined with the electron-donating methoxy group creates a unique electronic signature.[2]
- **Bioisostere:** This aldehyde can be used to synthesize Schiff bases or hydrazones, which are often screened for antimicrobial or antifungal activity.[2]

Analytical Characterization

To validate the identity of the synthesized intermediate, rely on the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃, 400 MHz):
 - δ 10.3–10.5 ppm (s, 1H): Distinctive aldehyde proton (-CHO).[2] This is the most diagnostic peak.
 - δ 7.0–7.5 ppm (d, 2H): Aromatic protons showing ortho coupling (J ≈ 8 Hz).[2]
 - δ 3.8–4.0 ppm (s, 3H): Methoxy group (-OCH₃).[2]

Infrared Spectroscopy (IR)

- $\sim 1690\text{--}1700\text{ cm}^{-1}$: Strong C=O stretch (Aldehyde carbonyl).[2]
- $\sim 2850\text{ cm}^{-1}$: C-H stretch of the aldehyde group (Fermi resonance doublet often visible).

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